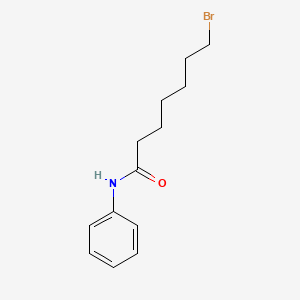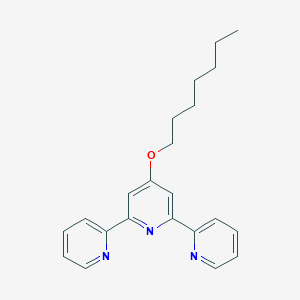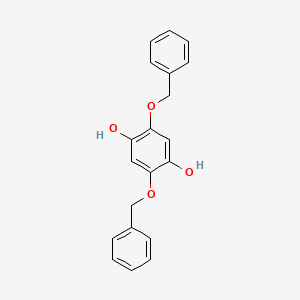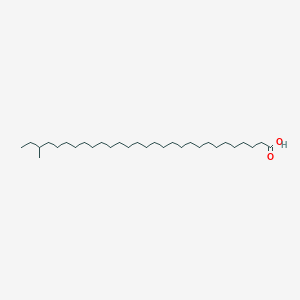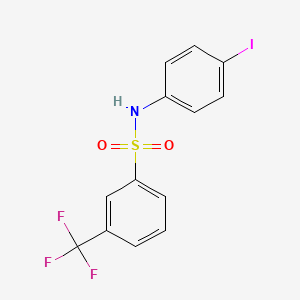![molecular formula C8H13NO2 B15160811 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 142940-52-1](/img/structure/B15160811.png)
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with the molecular formula C7H13NO2. It is known for its unique bicyclic structure, which includes both an oxazole and a pyrrolo ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde. The reaction proceeds through a cyclization process, forming the desired bicyclic structure . The reaction conditions often include:
Temperature: Moderate temperatures around 75°C.
Pressure: Reduced pressure conditions (10 mm Hg).
Catalysts: Acidic or basic catalysts to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .
化学反応の分析
Types of Reactions
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various oxazolone and tetrahydropyrrolo derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学的研究の応用
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
Oxazolidinones: Share a similar oxazole ring structure but differ in their substituents and overall molecular framework.
Pyrrolidines: Contain a pyrrolo ring but lack the oxazole component.
Imidazolines: Similar in structure but contain an imidazole ring instead of an oxazole.
Uniqueness
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
142940-52-1 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
7a-ethyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-8-4-3-7(10)9(8)5-6-11-8/h2-6H2,1H3 |
InChIキー |
BNBAZUKYDMBURZ-UHFFFAOYSA-N |
正規SMILES |
CCC12CCC(=O)N1CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
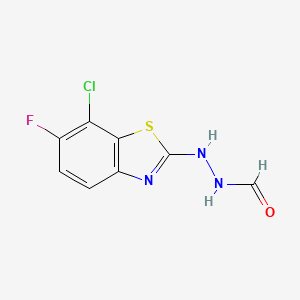
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
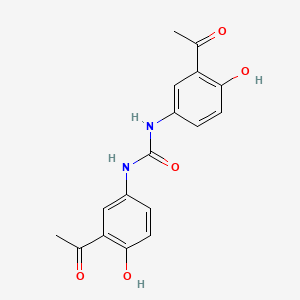
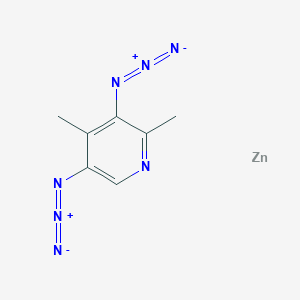
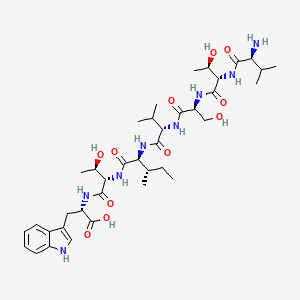
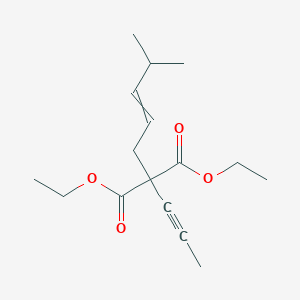
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
